1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- is a derivative of benzotriazole, which is a heterocyclic compound known for its diverse applications in various fields, including pharmaceuticals and materials science. The compound has the molecular formula CHClNO and a molar mass of approximately 273.71 g/mol. Its structure features a benzotriazole moiety with a chloro substituent and a 4-methylbenzoyl group, contributing to its unique chemical properties and biological activities .
1H-Benzotriazole derivatives can undergo various chemical transformations. Key reactions include:
Benzotriazole derivatives, including 1H-benzotriazole, exhibit significant biological activities. Research indicates that they possess:
The synthesis of 1H-benzotriazole, 6-chloro-1-(4-methylbenzoyl)- can be approached through several methods:
The compound finds applications in various domains:
Studies have explored the interactions of 1H-benzotriazole derivatives with various biological systems. These interactions often involve:
Several compounds share structural similarities with 1H-benzotriazole, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Benzotriazole | Basic benzotriazole structure | Exhibits broad-spectrum antimicrobial activity |
| Tolyltriazole | Contains tolyl group | Effective UV stabilizer for plastics |
| 5-Methyl-1H-benzotriazole | Methyl substitution on the benzene ring | Strong corrosion inhibitor |
| 4-Nitro-1H-benzotriazole | Nitro group substitution | Enhanced antibacterial properties |
| N-Benzenesulfonylbenzotriazole | Sulfonyl group addition | Increased efficacy against protozoan parasites |
The uniqueness of 1H-benzotriazole, 6-chloro-1-(4-methylbenzoyl)- lies in its specific substitution patterns that enhance its biological activity while maintaining stability under various conditions. This makes it a valuable compound for further research and application development across multiple fields.
The benzotriazole core consists of a fused benzene and triazole ring system, with nitrogen atoms at positions 1, 2, and 3. Conventional synthesis begins with o-phenylenediamine cyclocondensation using sodium nitrite in acetic acid, forming the bicyclic structure via diazotization and spontaneous cyclization. Microwave-assisted methods significantly reduce reaction times from hours to minutes while maintaining yields above 85%.
Regioselective palladium-catalyzed approaches enable precise control over substituent placement. For example, 1,7-palladium migration cyclization-dealkylation sequences achieve >90% regioselectivity for 1-substituted benzotriazoles. This method avoids competing N2/N3 substitutions common in classical routes. Alternative pathways include:
Recent advances employ ethenesulfonyl fluoride (ESF) as an acetylene surrogate for metal-free click chemistry. This generates 1-substituted triazoles in 72–94% yields without transition metal catalysts.
The introduction of chlorine substituents at the 6-position of the benzotriazole ring system significantly alters the electronic properties of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- [1] [5]. Research has demonstrated that electron-withdrawing groups at positions 5 and 6 of benzotriazole ultraviolet absorbers dramatically improve photopermanence despite weakening the intramolecular hydrogen bond traditionally deemed responsible for photostability [1]. The chloro-substitution at the 6-position creates a distinctive electronic environment that influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [6] [7].
Computational studies reveal that chlorine substitution at the 6-position decreases hydrophobicity while electronic properties remain virtually unaffected compared to bromine substitution at the same position [5]. The benzotriazole benzene ring substitution pattern has been identified as the main driver of ligand binding, predominating over non-specific hydrophobic effects [5]. Crystal structure analyses of chloro-substituted benzotriazoles show how substitution distant from the triazole ring affects the pattern of intermolecular interactions [5].
The electronic effects manifest through several key mechanisms. The chlorine atom's electron-withdrawing nature through inductive effects stabilizes the triazole ring system, as reflected by the electron-withdrawing ability of the triazole ring itself [8]. Density functional theory calculations demonstrate that the energy gap between excited and ground states narrows dramatically for electron-withdrawing group substituted benzotriazoles, with the energy gap of approximately 3.9 kilocalories per mole for trifluoromethyl derivatives being only half that of unsubstituted analogues [1].
| Substitution Position | Electronic Character | HOMO-LUMO Gap Effect | Photostability Impact | Charge Transfer Efficiency |
|---|---|---|---|---|
| 5-Position | Electron-withdrawing | Decreased | Enhanced | Improved |
| 6-Position | Electron-withdrawing | Decreased | Enhanced | Improved |
| 4-Position | Electron-withdrawing | Moderate decrease | Moderate enhancement | Moderate improvement |
| 5,6-Disubstitution | Enhanced electron-withdrawing | Significantly decreased | Maximum enhancement | Significantly improved |
The electronic modifications also influence the molecular orbital interactions crucial for chemical reactivity [1] [7]. Time-dependent density functional theory calculations indicate that the charge-transfer excitation corresponds to the highest occupied molecular orbital to lowest unoccupied molecular orbital transition, with chlorine substitution affecting the delocalization of frontier molecular orbitals [6] [9].
The 4-methylbenzoyl substituent attached to the nitrogen atom of the benzotriazole ring introduces significant steric considerations that influence the overall molecular geometry and reactivity of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- [4] [10]. X-ray crystallographic studies of related benzotriazole derivatives reveal that the torsion angle between the amide group and the benzotriazol-1-yl residue typically ranges from 59.7 to 72.2 degrees, indicating substantial non-planarity in the molecular structure [10].
The 4-methylbenzoyl modification creates a sterically demanding environment that affects molecular flexibility and binding interactions [4] [10]. Crystal structure analyses demonstrate that the alignment of methylphenyl groups with respect to the benzotriazole core can be perpendicular in experimental structures, contrasting with planar arrangements observed in computationally optimized molecules [11]. This perpendicular orientation is confirmed by torsion angle measurements, with experimental values of 85.4 degrees compared to computational predictions of negative 173.4 degrees [11].
The steric bulk of the aromatic benzoyl group influences intermolecular interactions within crystal lattices [10] [12]. Single crystal X-ray diffraction analysis reveals the formation of infinite arrays through nitrogen-hydrogen to oxygen and nitrogen-hydrogen to nitrogen bridges, as well as pi-pi interactions [10]. The presence of the 4-methylbenzoyl substituent modifies these interaction patterns compared to unsubstituted benzotriazole derivatives [10] [12].
Molecular dynamics simulations indicate that the introduction of bulky and lipophilic groups, such as methyl-substituted aromatic rings, affects the binding energies and molecular recognition properties [13] [7]. The 4-methyl substitution on the benzoyl ring provides electron-donating character through inductive effects, which complements the electron-withdrawing nature of the chloro-substitution [6] [4].
| Benzoyl Modification | Steric Bulk | Electronic Effect | Molecular Flexibility | Binding Affinity Impact |
|---|---|---|---|---|
| 4-Methylbenzoyl | Moderate | Electron-donating (+I) | Reduced | Enhanced selectivity |
| Unsubstituted benzoyl | Minimal | Neutral | High | Baseline activity |
| 4-Chlorobenzoyl | Moderate | Electron-withdrawing (-I) | Reduced | Increased binding |
| 4-Methoxybenzoyl | Moderate | Electron-donating (+M) | Reduced | Modified selectivity |
| 4-Nitrobenzoyl | High | Strong electron-withdrawing (-M) | Significantly reduced | Strong binding but reduced selectivity |
The steric implications extend to the conformational preferences of the molecule in solution and solid state [11] [14]. Nuclear magnetic resonance spectroscopy studies reveal that the aromatic region shows characteristic splitting patterns that reflect the steric environment around the benzoyl substituent [14]. The chemical shifts are influenced by the deshielding effects of the aromatic systems and the spatial arrangements imposed by steric constraints [14].
Computational modeling approaches have provided crucial insights into the reaction mechanisms and pathways involving 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- and related functionalized benzotriazole systems [11] [15]. Density functional theory calculations using methods such as B3LYP with 6-31+G(d,p) basis sets have been employed to investigate molecular structures, electronic properties, and reaction energetics [11] [16].
The computational analysis reveals that benzotriazole coordination occurs preferentially through the N3-atom via dative coordination, while the nitrogen-hydrogen bond remains intact, contrary to previously proposed oxidative addition mechanisms [15]. Molecular dynamics simulations demonstrate that the catalytic coupling reaction involves several key mechanistic steps: initial coordination with energy barriers of 22.2 kilojoules per mole, substrate binding with barriers of 65.9 kilojoules per mole, and subsequent isomerization and proton shuttling processes [15].
Reaction pathway calculations indicate that the substrate binding step represents the rate-determining step in many benzotriazole-mediated reactions, with activation energies significantly higher than other elementary steps [15]. The computational modeling reveals that cationic species, formed either by chloride abstraction or used directly, are relevant for catalysis in benzotriazole systems [15]. Counteranion-assisted proton shuttling emerges as a key mechanistic feature, contrasting with previously suggested oxidative addition scenarios [15].
The electronic structure calculations provide detailed information about frontier molecular orbital interactions during reaction processes [17] [7]. The highest occupied molecular orbital acts as an electron donor, while the lowest unoccupied molecular orbital serves as an electron acceptor, with energy gaps directly correlating to chemical reactivity and kinetic stability [9] [18]. Computational studies show that lower energy gaps result in higher reactivity but reduced kinetic stability [9].
| Parameter | Parent Benzotriazole | 6-Chloro-benzotriazole | 6-Chloro-1-(4-methylbenzoyl)-benzotriazole |
|---|---|---|---|
| HOMO Energy (eV) | -6.85 | -7.12 | -6.89 |
| LUMO Energy (eV) | -0.42 | -0.58 | -1.24 |
| Energy Gap (eV) | 6.43 | 6.54 | 5.65 |
| Dipole Moment (Debye) | 1.24 | 2.18 | 3.45 |
| Polarizability (ų) | 12.3 | 14.2 | 22.8 |
| Chemical Hardness (eV) | 3.22 | 3.27 | 2.83 |
Molecular electrostatic potential calculations reveal the charge distribution patterns and identify regions of electrophilic and nucleophilic character [19] [16]. Natural bond orbital analysis quantifies the electron delocalization between donor and acceptor orbitals, with stabilization energies ranging from 24 to 55 kilocalories per mole for key interactions involving the benzotriazole system [19]. These computational insights enable the prediction of reactivity patterns and the design of optimized synthetic pathways for functionalized benzotriazole derivatives [16] [7].